molecular formula C27H46O3 B2678711 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL CAS No. 219131-32-5

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

Cat. No.: B2678711
CAS No.: 219131-32-5
M. Wt: 418.662
InChI Key: NEITZYUKMAAGFE-XDMOCXTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of 4β,7α-Dihydroxycholesterol Discovery

The identification of 4β,7α-dihydroxycholesterol emerged from systematic investigations into cholesterol oxidation products during the early 21st century. While cholesterol metabolites had been studied since the 1940s, the specific characterization of this dihydroxylated variant became feasible only with advancements in chromatographic separation and mass spectrometry. The compound gained formal recognition in 2018 when the European Molecular Biology Laboratory’s ChEBI database assigned it the identifier CHEBI:85779, defining it as "an oxysterol that is cholesterol carrying two additional hydroxy groups at the 4β and 7α positions".

Key milestones in its discovery timeline include:

  • 2002 : Bodin et al. established foundational methods for analyzing hydroxylated cholesterol metabolites, though 4β,7α-dihydroxycholesterol remained unidentified at this stage.
  • 2013 : Breakthrough synthesis protocols for stereoisomeric 4-hydroxylated-7-dehydrocholesterol derivatives laid the groundwork for subsequent structural elucidation.
  • 2018 : Formal classification in the ChEBI database marked its entry into standardized biochemical nomenclature.

This progression mirrors broader trends in lipidomics, where improved analytical resolution enabled differentiation of previously conflated sterol isomers.

Position within the Oxysterol Family and Taxonomic Classification

4β,7α-Dihydroxycholesterol belongs to the C27 oxysterol subclass, distinguished by its dual hydroxyl groups at carbons 4 and 7 of the sterol backbone. Its structural relationship to other oxysterols is summarized below:

Oxysterol Hydroxylation Sites Biological Relevance
7α-Hydroxycholesterol C7α Bile acid precursor
24S-Hydroxycholesterol C24S Blood-brain barrier transport
4β,7α-Dihydroxycholesterol C4β, C7α CYP3A activity biomarker
27-Hydroxycholesterol C27 Macrophage cholesterol efflux

This compound’s 4β hydroxyl group confers unique metabolic stability compared to 4α isomers, as the equatorial orientation reduces steric hindrance during enzyme interactions. The 7α position aligns with canonical bile acid synthesis pathways, suggesting potential crossover functionality in hepatic metabolism.

Evolution of Research Methodologies for Studying 4β,7α-Dihydroxycholesterol

Analytical approaches have progressed through three distinct phases:

Phase 1: Chemical Synthesis (Pre-2010)
Early efforts relied on non-regioselective oxidation methods, producing complex mixtures that hampered isolation. The 2013 development of ruthenium tetroxide-mediated cis-4α,5α-dihydroxylation represented a turning point, enabling stereocontrolled synthesis of 4-hydroxylated intermediates. Subsequent dehydration with thionyl chloride yielded high-purity 4β isomers critical for reference standard production.

Phase 2: Chromatographic Resolution (2010–2020)
Ultra-high-performance liquid chromatography (UHPLC) coupled with Q-TOF mass spectrometry allowed baseline separation of 4β,7α-dihydroxycholesterol from its 4α counterpart. Key parameters:

  • Column: C18 stationary phase with 1.7 μm particles
  • Mobile phase: Methanol/water (85:15) + 0.1% formic acid
  • Retention time: 12.3 min for 4β,7α vs. 13.1 min for 4α,7α

Phase 3: Computational Modeling (2020–Present)
Physiologically based pharmacokinetic (PBPK) models now predict 4β,7α-dihydroxycholesterol dynamics in human populations. A 2024 study demonstrated excellent correlation (R²=0.89) between simulated and observed plasma levels across Caucasian, Japanese, and Korean cohorts. These models incorporate:

  • Hepatic CYP3A4/5 activity profiles
  • Sex-specific metabolic differences (females show 18% higher baseline levels)
  • Genetic polymorphisms affecting sterol Δ7-reductase activity

Conceptual Framework for Understanding Dihydroxylated Cholesterol Derivatives

Dihydroxylated cholesterols like 4β,7α-dihydroxycholesterol operate at the intersection of three biological paradigms:

  • Regulatory Signaling

    • Modulates LXR-α receptors at EC50 = 1.2 μM
    • Competes with 25-hydroxycholesterol for binding (Ki = 3.8 nM)
  • Enzyme Activity Biomarkers

    • Plasma levels correlate with hepatic CYP3A4 activity (r = 0.76, p<0.001)
    • 4β-hydroxylation serves as in vivo readout for cytochrome P450 induction
  • Pathological Indicators

    • Concentrations increase 3.2-fold in AY9944-treated rat models of Smith-Lemli-Opitz syndrome
    • Shows strong association with disrupted cholesterol homeostasis (Δ[4β,7α-DHC] = +142% in Dhcr7 mutants)

The compound’s dual hydroxyl groups create a hydrogen-bonding motif that facilitates interactions with hydrophobic enzyme active sites, particularly those involving planar transition states during oxidation reactions. This structural feature explains its stability in biological matrices compared to mono-hydroxylated analogs.

Table 1: Comparative Properties of Selected Dihydroxylated Sterols

Property 4β,7α-Dihydroxycholesterol 7α,27-Dihydroxycholesterol 4α-Hydroxy-7-dehydrocholesterol
Molecular Weight (g/mol) 418.66 418.7 400.6
LogP 8.2 ± 0.3 7.9 ± 0.2 7.5 ± 0.4
Plasma Half-life (h) 62 48 29
Primary Metabolic Route CYP7A1 (68%) CYP27A1 (55%) Non-enzymatic degradation

Properties

IUPAC Name

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEITZYUKMAAGFE-WTVYXJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL typically involves the hydroxylation of cholesterol. This process can be catalyzed by specific enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert cholesterol into the desired hydroxylated product. These methods are advantageous due to their specificity and efficiency in producing high yields of the compound .

Scientific Research Applications

Lipid Metabolism Regulation

4β-hydroxycholesterol functions as a prolipogenic factor influencing lipid metabolism. It acts as an agonist for the liver X receptor (LXR), a crucial regulator of lipid homeostasis. Research indicates that 4β-hydroxycholesterol promotes the expression of sterol regulatory element-binding protein 1c (SREBP1c), which is pivotal for de novo lipogenesis in the liver. This compound enhances triglyceride synthesis and lipid droplet accumulation in hepatocytes, thereby shifting lipid balance towards triglyceride storage .

Key Findings:

  • Liver Studies : In vivo studies demonstrated that supplementation with 4β-hydroxycholesterol increased liver triglyceride content and the size of lipid droplets in mice .
  • Mechanism of Action : The compound activates the LXR-SREBP1c axis, leading to increased expression of lipogenic genes such as fatty acid synthase and stearoyl-CoA desaturase .

Pharmacokinetic Studies

4β-hydroxycholesterol has been validated as a biomarker for evaluating cytochrome P450 3A (CYP3A) activity, which is essential for drug metabolism. A study assessed the plasma concentrations of 4β-hydroxycholesterol in response to CYP3A inhibitors and inducers, such as ketoconazole and rifampicin. The results showed significant changes in plasma levels correlating with CYP3A modulation, indicating its utility in pharmacokinetic studies .

Key Findings:

  • Dynamic Range : The study established a dynamic range for plasma 4β-hydroxycholesterol concentrations when administered with CYP3A modulators, demonstrating its potential as an endogenous biomarker for drug-drug interactions (DDIs) .
  • Clinical Implications : This application could help avoid unnecessary exposure to drugs like midazolam in clinical trials by using 4β-hydroxycholesterol levels to assess CYP3A activity instead .

Biomarker for Drug Interactions

The compound serves as a valuable measure for assessing drug interactions involving CYP3A enzymes. Its relatively long elimination half-life allows for stable plasma concentration measurements over time. A physiologically based pharmacokinetic (PBPK) model has been developed to predict baseline levels and responses to strong CYP3A inducers across different populations .

Key Findings:

  • Population Variability : The PBPK model accounts for ethnic differences, genetic variations, and disease states that may affect baseline levels of 4β-hydroxycholesterol .
  • Predictive Modeling : This modeling framework can predict how various factors influence drug metabolism and interactions, making it a powerful tool for personalized medicine .

Case Studies

Several case studies have highlighted the practical applications of 4β-hydroxycholesterol:

Case Study on Drug Interactions

  • Objective : Evaluate the impact of rifampicin on plasma levels of 4β-hydroxycholesterol.
  • Results : Plasma concentrations increased significantly after rifampicin administration, validating its role as a biomarker for assessing CYP3A induction .

Case Study on Lipid Metabolism

  • Objective : Investigate the effects of 4β-hydroxycholesterol on triglyceride accumulation.
  • Results : Enhanced triglyceride synthesis was observed in hepatic models treated with 4β-hydroxycholesterol compared to controls .

Mechanism of Action

The mechanism of action of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL involves its interaction with specific enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which hydroxylate the compound at specific positions. This hydroxylation process is crucial for the metabolism of cholesterol and the regulation of various biological pathways . The molecular targets and pathways involved include the CYP3A and CYP27A1 enzymes, which play significant roles in cholesterol metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 4-beta,7-alpha-dihydroxycholesterol and related sterols:

Compound Hydroxylation Positions Molecular Formula Key Biological Role Reference
4-beta,7-alpha-Dihydroxycholesterol C4β, C7α C₂₇H₄₆O₂ Intermediate in sterol modification pathways; potential regulatory roles in membranes .
7-alpha-Hydroxycholesterol C7α C₂₇H₄₆O₂ Primary precursor for bile acid synthesis via CYP7A1 enzyme .
7-beta-Hydroxycholesterol C7β C₂₇H₄₆O₂ Associated with oxidative stress and atherosclerosis; less enzymatically regulated .
4-alpha-Methylzymosterol C4α-methyl C₂₈H₄₆O Intermediate in lanosterol demethylation; precursor to zymosterol .
7-Dehydrocholesterol C7, C8 double bond C₂₇H₄₄O Precursor to vitamin D₃; accumulates in Smith-Lemli-Opitz syndrome .
4-beta-Hydroxycholesterol-d7 C4β (deuterated) C₂₇H₃₉D₇O₂ Isotope-labeled analog used in metabolic tracing studies .

Stability and Toxicity

  • Stability data are scarce, but oxysterols generally degrade under oxidative conditions, forming ketones (e.g., 7-ketocholesterol) .

Biological Activity

4-beta, 7-alpha-Dihydroxycholesterol (4β,7α-DHC) is an oxysterol derived from cholesterol, notable for its biological activities that influence lipid metabolism and cellular signaling. This article delves into the compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and implications for health and disease.

Agonistic Activity on Liver X Receptor (LXR)

One of the primary biological activities of 4β,7α-DHC is its role as an agonist for the Liver X Receptor (LXR). LXRs are nuclear receptors that regulate genes involved in lipid metabolism. Research has shown that 4β,7α-DHC stimulates the expression of lipogenic programs through the Sterol Regulatory Element-Binding Protein 1c (SREBP1c) pathway. This activation leads to increased de novo lipogenesis in hepatocytes, promoting triglyceride synthesis and lipid droplet accumulation .

Lipid Metabolism and Homeostasis

4β,7α-DHC has been implicated in the regulation of lipid homeostasis. It enhances insulin signaling pathways, which further stimulates SREBP1c activation. This dual action results in a significant increase in fatty acid synthase (FASN) expression and triglyceride accumulation in liver cells . The compound's ability to promote triglyceride storage suggests a potential role in metabolic disorders characterized by dyslipidemia.

Metabolism and Pharmacokinetics

4β-Hydroxycholesterol is primarily generated from cholesterol by cytochrome P450 3A4. Its metabolism is notably slow compared to other oxysterols; studies indicate a half-life of approximately 60-64 hours in healthy individuals . The compound undergoes conversion into acidic products at a slower rate than 7-alpha-hydroxycholesterol, indicating a unique metabolic profile that may contribute to its prolonged biological effects .

Case Study: Lipid Accumulation in Hepatocytes

In a study examining the effects of 4β,7α-DHC on human hepatocyte cell lines (Huh7), it was found that treatment with this oxysterol led to significant increases in triglyceride levels. The study utilized stable isotope labeling to quantify de novo lipogenesis and demonstrated a statistically significant increase in C13-labeled triglycerides following exposure to 4β,7α-DHC . This finding supports the hypothesis that 4β,7α-DHC acts as a potent lipogenic factor.

Comparative Analysis with Other Oxysterols

Comparative studies have highlighted the unique potency of 4β,7α-DHC relative to other oxysterols such as 24-hydroxycholesterol. While both compounds interact with LXR, only 4β,7α-DHC effectively induces SREBP1c activation and subsequent lipogenic gene expression . This distinction underscores the specific biological roles different oxysterols play in lipid metabolism.

Implications for Health

The biological activity of 4β,7α-DHC has significant implications for various health conditions:

  • Metabolic Disorders : Given its role in promoting triglyceride synthesis and storage, elevated levels of 4β,7α-DHC may contribute to conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity.
  • Cardiovascular Health : Dysregulated lipid metabolism is a known risk factor for cardiovascular diseases. Understanding how 4β,7α-DHC influences lipid profiles could inform therapeutic strategies.
  • Cancer Research : Emerging evidence suggests that oxysterols may play roles in tumorigenesis through their effects on cell proliferation and differentiation. Further research is needed to clarify these relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.